N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide
Description
Properties
CAS No. |
2758005-54-6 |
|---|---|
Molecular Formula |
C9H13BrN2O2S |
Molecular Weight |
293.18 g/mol |
IUPAC Name |
tert-butyl N-amino-N-(4-bromothiophen-2-yl)carbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(11)7-4-6(10)5-15-7/h4-5H,11H2,1-3H3 |
InChI Key |
DJGVVDIVOKBCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=CS1)Br)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Synthesis
4-Bromothiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C) for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield 4-bromothiophene-2-carbonyl chloride as a pale-yellow liquid (yield: 85–90%).
Hydrazide Formation
The acid chloride is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in dry THF at 0°C. The mixture is stirred for 2 hours, followed by precipitation in ice-cold water. The solid is filtered and dried to obtain 4-bromothiophene-2-carbohydrazide (yield: 70–80%).
Critical considerations:
-
Stoichiometry: 1:1.5 molar ratio of acid chloride to hydrazine hydrate
-
Side reactions: Over-addition of hydrazine may lead to bis-hydrazide formation, necessitating controlled addition rates.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The hydrazide’s amine group is protected using Boc anhydride ((Boc)₂O) to enhance stability and modulate reactivity:
Boc Protection Under Basic Conditions
4-Bromothiophene-2-carbohydrazide is dissolved in anhydrous DCM with triethylamine (Et₃N, 2 eq.). Boc anhydride (1.2 eq.) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The product is extracted with DCM, washed with 1M HCl, and purified via flash chromatography (hexane/ethyl acetate 3:1) to isolate N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide (yield: 60–70%).
Optimization insights:
-
Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq.) accelerates the reaction, reducing time to 6 hours.
-
Solvent effects: Switching to THF increases solubility but may lower yields due to competing hydrolysis.
Alternative Synthetic Routes
One-Pot Bromination and Protection
A streamlined approach involves brominating thiophene-2-carbohydrazide followed by in-situ Boc protection. Using N-bromosuccinimide (NBS) in acetonitrile under UV light achieves bromination at the 4-position, after which Boc anhydride is added directly to the reaction mixture. This method reduces purification steps but yields a lower overall product (45–55%).
Solid-Phase Synthesis
Immobilizing thiophene-2-carboxylic acid on Wang resin enables sequential bromination and hydrazide formation. Cleavage with trifluoroacetic acid (TFA) yields the hydrazide, which is subsequently Boc-protected. While scalable, this method requires specialized equipment and is cost-prohibitive for small-scale applications.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >95% purity. Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 288.15 [M+H]⁺.
Scalability and Industrial Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Thiophene-2-carboxylic acid | 120 |
| Boc anhydride | 300 |
| Hydrazine hydrate | 50 |
Environmental Impact
-
Waste streams: Brominated byproducts require halogenated waste disposal.
-
Green chemistry: Replacing SOCl₂ with polymer-supported reagents reduces toxicity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene ring to a thiophene ring.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. The bromothiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carbohydrazide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of carbohydrazides are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural Analogs and Key Properties
| Compound Name | Substituent(s) on Thiophene/Aryl Group | Molecular Formula | Melting Point (°C) | Reported Activities | Reference |
|---|---|---|---|---|---|
| N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide | 4-Bromo-thiophene | C9H12BrN3O2S | Not reported | Anticipated antimicrobial, cytotoxic | — |
| N-(tert-butyl)-3-(2,4-difluorophenyl)thiophene-2-carbohydrazide (I7) | 2,4-Difluorophenyl | C15H15F2N3OS | White solid (specific mp not provided) | Larvicidal | |
| N-(tert-butyl)-3-(4-nitrophenyl)thiophene-2-carbohydrazide (I11) | 4-Nitrophenyl | C15H16N4O3S | Yellow solid | Structural data reported | |
| N'-(1Z)-1-(furan-2-yl)ethylidenecarbohydrazide | Furan-2-yl | C11H16N2O3 | Not reported | Screening compound (biological testing pending) | |
| N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide | 2,2-Difluoroethyl | C7H14F2N2O2 | Not reported | Structural characterization |
Key Observations :
- For example, nitrophenyl-substituted thiophene derivatives (I11) are structurally characterized but require further activity profiling .
- Electron-Donating Groups (EDGs) : Methoxy or alkyl groups (e.g., in ’s 5g) may reduce reactivity but improve solubility. However, these derivatives are less explored for biological activity .
- Halogen Effects : Bromine’s larger atomic radius compared to fluorine (I7) may enhance steric hindrance, affecting binding to biological targets. Fluorinated analogs (e.g., I7, ) are often pursued for metabolic stability .
Comparison :
- The target compound’s synthesis may require bromination of a pre-formed thiophene-carbohydrazide, whereas fluorinated analogs (I7) utilize direct coupling of fluorinated aryl acids .
Physicochemical Properties
- Melting Points : Brominated and nitrated derivatives (e.g., I11) often exhibit higher melting points due to increased molecular symmetry and intermolecular interactions .
- Spectroscopic Data :
- IR : The carbonyl stretch (C=O) in carbohydrazides appears near 1650–1700 cm⁻¹, with slight shifts depending on substituents (e.g., electron-withdrawing groups increase frequency) .
- NMR : The tert-butoxy group’s singlet (~1.4 ppm in ¹H NMR) and the thiophene ring’s protons (6.5–7.5 ppm) are characteristic. Bromine’s deshielding effect alters thiophene proton shifts compared to fluorine .
Q & A
What are the optimal synthetic routes for N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves reacting 4-bromothiophene-2-carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) and hydrazine derivatives. Key steps include:
- Acylation: Reacting the carboxylic acid with Boc₂O in the presence of a base (e.g., NaOH or DMAP) to form the tert-butoxycarbonyl-protected intermediate .
- Hydrazide Formation: Introducing hydrazine to the intermediate under controlled pH (7–9) and temperature (0–25°C) to avoid side reactions .
- Purification: Recrystallization using ethanol/water mixtures improves purity (>95%) .
Critical Parameters: - Temperature: Higher temperatures (>30°C) may lead to Boc group cleavage.
- Solvent: Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Monitoring: Thin-layer chromatography (TLC) with Rf ~0.3 (hexane/ethyl acetate 3:1) tracks progress .
How can computational methods predict the reactivity of this compound in novel reactions?
Level: Advanced
Methodological Answer:
Integrated computational approaches combine density functional theory (DFT) and molecular dynamics to:
- Predict Reactivity: Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the bromothiophene ring shows high electrophilicity at the C-5 position .
- Mechanistic Insights: Simulate transition states for Boc deprotection or nucleophilic substitution reactions. Studies on similar compounds reveal activation energies of ~25 kcal/mol for Boc cleavage in acidic conditions .
- Validation: Compare computational predictions with experimental NMR and IR data to refine models .
What spectroscopic methods are effective for characterizing this compound, and how should data interpretation be approached?
Level: Basic
Methodological Answer:
- NMR:
- ¹H NMR: The tert-butoxy group appears as a singlet at δ 1.4–1.5 ppm. The thiophene proton (C-3) resonates at δ 7.2–7.4 ppm .
- ¹³C NMR: The Boc carbonyl carbon appears at δ 155–160 ppm, while the thiophene carbons show signals at δ 120–140 ppm .
- IR: Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm Boc and ether groups .
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 330–335 .
What mechanistic insights explain stable intermediate formation during synthesis?
Level: Advanced
Methodological Answer:
The Boc-protected intermediate forms via a two-step mechanism:
Nucleophilic Attack: Hydrazine attacks the Boc-activated carbonyl, forming a tetrahedral intermediate.
Deprotonation: Base-mediated deprotonation stabilizes the intermediate, with a rate-determining step involving Boc group stabilization (ΔG‡ ≈ 18 kcal/mol) .
Contradictions: Some studies report competing pathways under basic conditions (pH >10), leading to hydrazone byproducts. Adjusting pH to 7–8 minimizes this .
How should researchers address contradictions in reported reaction yields or byproduct profiles?
Level: Advanced
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, solvent polarity). For example, a 2³ factorial study identified solvent polarity as the dominant factor (p <0.05) affecting yield .
- Byproduct Analysis: LC-MS or GC-MS identifies impurities (e.g., de-brominated products or Boc-deprotected derivatives). Recrystallization or column chromatography (SiO₂, hexane/EtOAc) mitigates these .
What strategies evaluate the biological activity of derivatives in therapeutic applications?
Level: Advanced
Methodological Answer:
- In Vitro Assays: Screen for anticancer activity using MTT assays (IC₅₀ ~10–50 µM in HeLa cells) .
- Structure-Activity Relationships (SAR): Modify the bromothiophene ring (e.g., replace Br with Cl) to enhance solubility or target affinity. Derivatives with electron-withdrawing groups show improved cytotoxicity .
- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets .
What safety considerations are critical when handling this compound?
Level: Basic
Methodological Answer:
- Storage: Keep at 2–8°C in airtight containers to prevent hydrolysis .
- PPE: Use nitrile gloves and chemical safety goggles to avoid skin/eye contact.
- Decomposition: Thermal degradation above 150°C releases CO and NOₓ; use fume hoods during heating .
How can structural modifications enhance physicochemical properties?
Level: Advanced
Methodological Answer:
- Ring Functionalization: Introduce sulfonate groups at the thiophene C-5 position to improve aqueous solubility (logP reduction from 2.8 to 1.2) .
- Protection/Deprotection: Temporarily mask the carbohydrazide group with FMOC for selective reactions, then cleave with piperidine .
What role does continuous-flow chemistry play in optimizing synthesis?
Level: Advanced
Methodological Answer:
Flow reactors improve reproducibility and scalability:
- Residence Time Control: Reduces side reactions (e.g., <2% byproducts at 5-minute residence time vs. 15% in batch) .
- Mixing Efficiency: Microfluidic channels enhance reagent contact, achieving >90% yield in Boc protection steps .
How do storage conditions influence stability, and how are degradation products identified?
Level: Basic
Methodological Answer:
- Stability: The compound is stable at pH 5–7 but hydrolyzes in acidic (pH <3) or basic (pH >9) conditions. Store under nitrogen to prevent oxidation .
- Degradation Analysis: HPLC-MS detects hydrolysis products (e.g., 4-bromothiophene-2-carboxylic acid) after 30 days at 25°C. Lyophilization extends shelf life to 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
